molecular formula C14H19NO3 B10826121 4-Propyl-3,4,4a,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazin-9-ol CAS No. 315209-11-1

4-Propyl-3,4,4a,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazin-9-ol

货号: B10826121
CAS 编号: 315209-11-1
分子量: 249.30 g/mol
InChI 键: YOILXOMTHPUMRG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Formula and Stereochemical Configuration

This stereochemical configuration is considered the privileged form for biological activity in related dopamine receptor studies, with inversion of these centers leading to significant loss of receptor affinity, highlighting the importance of stereochemistry in the compound's function.

X-ray Crystallography and Three-Dimensional Conformational Analysis

X-ray crystallographic studies have elucidated the three-dimensional conformation of this compound, confirming the fused bicyclic framework of the chromeno and oxazine rings. The stereochemistry at 4a and 10b positions enforces a specific spatial arrangement that stabilizes the molecule's conformation. The compound adopts a trans configuration between these stereocenters, which is critical for its interaction with biological targets. Detailed crystallographic data reveal that the propyl substituent at position 4 contributes to the overall shape and potential binding properties of the molecule.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra confirm the presence of the chromene and oxazine ring systems, with characteristic chemical shifts corresponding to the hydroxyl group at position 9 and the propyl side chain at position 4. The stereochemical configuration is supported by coupling constants and NOE (Nuclear Overhauser Effect) correlations consistent with the (4aR,10bR) configuration.

  • Infrared Spectroscopy (IR): The IR spectrum shows a broad absorption band around 3200-3500 cm⁻¹, indicative of the hydroxyl (-OH) functional group. Additional bands corresponding to aromatic and heterocyclic ring vibrations appear in the 1500-1600 cm⁻¹ region, confirming the chromeno and oxazine moieties.

  • Mass Spectrometry (MS): The molecular ion peak at m/z 249 confirms the molecular weight. Fragmentation patterns are consistent with cleavage at the propyl side chain and ring systems, supporting the proposed structure. The compound’s mass spectral data align with the molecular formula C₁₄H₁₉NO₃.

Data Table: Key Chemical Properties of 4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b]oxazin-9-ol

Property Value
Molecular Formula C₁₄H₁₉NO₃
Average Molecular Mass (g/mol) 249.310
Monoisotopic Mass (g/mol) 249.136493
Stereochemical Configuration (4aR,10bR)
CAS Number 123594-64-9
Boiling Point 389 °C at 760 mmHg
Density 1.165 g/cm³
Flash Point 189 °C
Key Functional Groups Hydroxyl (-OH), chromene, oxazine rings

Summary of Research Findings

  • The stereochemical configuration (4aR,10bR) is essential for biological activity, particularly in dopamine receptor binding studies, with stereochemical inversion causing a dramatic loss in affinity.
  • X-ray crystallographic analysis supports a trans-fused bicyclic structure, which stabilizes the molecule and influences its interaction potential.
  • Spectroscopic methods (NMR, IR, MS) comprehensively confirm the molecular structure and functional groups, ensuring the integrity of the compound's identity.
  • The compound represents a complex fusion of chromene and oxazine systems, offering a unique chemical scaffold for further medicinal chemistry and material science research.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15/h3-4,8,12,14,16H,2,5-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOILXOMTHPUMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCOC2C1COC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30874574
Record name 4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30874574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315209-11-1
Record name 4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30874574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Alkylation of the Phenolic Oxygen

A pivotal step in synthesizing PD 128907 involves functionalizing the phenolic oxygen atom. As described in patent WO2020210785A1, this is achieved through alkylation using N-(4-bromobutyl)phthalimide under reflux conditions with excess potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic carbon of the bromobutyl moiety. This step introduces a phthalimide-protected amine linker, which is later deprotected to yield a primary amine intermediate.

Reaction Conditions:

  • Solvent: Anhydrous dimethylformamide (DMF)

  • Temperature: 80–100°C

  • Catalyst: Potassium carbonate (K₂CO₃)

  • Yield: ~70–85% after purification

This method ensures regioselectivity at the phenolic position while preserving the integrity of the chromeno-oxazine core.

Reductive Amination at the Nitrogen Position

An alternative approach modifies the propyl side chain through reductive amination. Starting with the aldehyde derivative of PD 128907 (AB04-72), the propyl group is replaced with a secondary amine via reaction with sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate. This step is critical for introducing diversity into the compound’s side chain while maintaining stereochemical fidelity.

Key Intermediate:

  • AB04-72 Synthesis: Derived from dihydroquinolin-2(1H)-one through sequential alkylation, TBDMS deprotection, and Dess-Martin oxidation.

Optimization Challenges:

  • Steric Hindrance: Bulky substituents on the aldehyde intermediate reduce reaction efficiency.

  • Purification: Requires flash chromatography with ethyl acetate/hexanes (9:1) to isolate the product.

Stereoselective Ring Closure

The chromeno-oxazine ring system is constructed through a stereoselective cyclization reaction. Starting with a dihydroquinoline precursor, intramolecular etherification is catalyzed by p-toluenesulfonic acid (p-TsOH) in toluene. This step forms the oxazine ring with high enantiomeric excess (>98% ee), as confirmed by chiral HPLC.

Mechanistic Insight:

  • Acid catalysis promotes protonation of the hydroxyl group, facilitating nucleophilic attack by the adjacent amine.

  • The (4aR,10bR) configuration is favored due to transition-state stabilization by the propyl side chain.

Key Intermediate Compounds and Their Roles

Dihydroquinolin-2(1H)-One Derivatives

Dihydroquinolin-2(1H)-one serves as the foundational scaffold for constructing the chromeno-oxazine core. Alkylation of its phenolic oxygen with (4-bromobutoxy)(tert-butyl)dimethylsilane introduces a protected hydroxyl group, which is later deprotected using tetrabutylammonium fluoride (TBAF).

Synthetic Utility:

  • Enables modular functionalization of the aromatic ring.

  • Facilitates subsequent oxidation steps to generate aldehyde intermediates.

Aldehyde AB04-72

AB04-72, synthesized via Dess-Martin oxidation of a primary alcohol, acts as a versatile intermediate for reductive amination. Its structure was confirmed through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.72 (s, 1H, CHO), 7.25–7.15 (m, 3H, Ar-H), 4.20–3.90 (m, 4H, OCH₂ and NCH₂).

  • HRMS (ESI): m/z calcd for C₁₄H₁₇NO₃ [M+H]⁺: 248.1281; found: 248.1278.

Purification and Characterization Techniques

Chromatographic Methods

Purification of PD 128907 and its intermediates relies heavily on flash chromatography and preparative thin-layer chromatography (TLC). For example, the final product is isolated using a gradient elution of dichloromethane/methanol/ammonium hydroxide (95:5:0.5), achieving >99% purity.

Typical Conditions:

  • Stationary Phase: Silica gel (230–400 mesh).

  • Eluent: Ethyl acetate/hexanes (6:4 to 9:1).

  • Yield After Purification: 60–75%.

Spectroscopic Confirmation

Structural elucidation employs a combination of techniques:

  • ¹³C NMR: Confirms the presence of the propyl side chain (δ 22.1, 27.8, 31.4 ppm) and oxazine ring (δ 68.9 ppm).

  • X-ray Crystallography: Resolves the (4aR,10bR) configuration, with crystallographic data deposited in the RCSB PDB (ID: G6O).

Challenges and Optimization Strategies

Enantiomeric Purity

Achieving high enantiomeric excess is complicated by the compound’s two chiral centers. Asymmetric catalysis using Jacobsen’s salen-Co(III) complex has been explored but remains less efficient than stoichiometric chiral auxiliaries.

Current Best Practice:

  • Use of (R)-BINOL-derived phosphoric acids to induce >95% ee during cyclization.

Scalability Issues

Large-scale synthesis is hindered by low yields in the reductive amination step (8–15% for multi-gram batches). Microfluidic reaction systems have shown promise in improving mixing efficiency and reducing reaction times.

Comparative Analysis of Synthetic Routes

Method Yield Enantiomeric Excess Complexity
Phenolic Alkylation70–85%98%Moderate
Reductive Amination40–60%95%High
Stereoselective Cyclization65–75%99%Low

Table 1: Performance metrics for key synthetic approaches.

Industrial Applications and Modifications

The bitopic structure of PD 128907 has inspired derivatives targeting dopamine D3 receptors. For instance, attaching aromatic substituents via the phthalimide linker enhances receptor binding affinity (Kᵢ = 0.8 nM vs. 2.1 nM for the parent compound) .

化学反应分析

4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol undergoes various chemical reactions, including:

科学研究应用

Antipsychotic Potential

Research indicates that compounds similar to 4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol exhibit antipsychotic properties. Specifically, it has been studied for its effects on dopamine receptors, which are critical in the treatment of schizophrenia and other psychotic disorders. The compound shows promising binding affinities that could lead to new therapeutic agents for managing schizophrenia and related conditions .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. Its structural similarities with other known neuroprotective agents indicate potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to elucidate its mechanisms of action and efficacy .

Synthetic Intermediates

Due to its unique chromeno-oxazine framework, this compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of various derivatives that may possess enhanced biological activities or novel properties .

Case Study 1: Antipsychotic Activity Evaluation

A study evaluated the antipsychotic activity of this compound through in vitro assays measuring its binding affinity to dopamine receptors. Results indicated a significant interaction with D2 receptors compared to traditional antipsychotics .

Case Study 2: Neuroprotection in Cellular Models

In a cellular model of neurodegeneration induced by oxidative stress, the compound demonstrated protective effects on neuronal cells. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases .

作用机制

The mechanism of action of 4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol involves its interaction with dopamine receptors. The compound exhibits moderate affinity for the dopamine D2 receptor, where it acts as an agonist. This interaction leads to the modulation of dopamine synthesis and neuronal firing, influencing various neurological pathways .

相似化合物的比较

Structural and Functional Analogues

Key Structural Features

The chromeno-oxazine scaffold of PD 128907 distinguishes it from other dopamine agonists. The rigid bicyclic structure, combined with a propyl side chain at position 4 and a hydroxyl group at position 9, optimizes receptor binding . Stereochemistry at the 4a and 10b positions is critical: the (4aR,10bR) configuration enhances D₃ affinity, while enantiomers or diastereomers show reduced activity .

Dopamine Receptor Agonists

[11C]-(+)-PHNO vs. [11C]MNPA and [11C]NPA
  • [11C]MNPA ([O-methyl-11C]2-methoxy-N-propylnorapomorphine) and [11C]NPA ((R)-N-11C-propylnorapomorphine) are aporphine-based agonists with high D₂ affinity but lower D₃ selectivity compared to [11C]-(+)-PHNO .
  • Receptor Affinity: Compound D₂ Ki (nM) D₃ Ki (nM) D₃/D₂ Selectivity Ratio [11C]-(+)-PHNO 8.5 0.16 ~53.1 [11C]NPA 0.3 2.5 ~0.12 [11C]MNPA 0.9 3.2 ~0.28 PHNO’s >50-fold selectivity for D₃ over D₂ makes it unique among PET tracers for studying D₃-specific pathways .
Quinpirole and Ropinirole
  • Quinpirole (non-selective D₂/D₃ agonist) and Ropinirole (D₂-preferring) lack the chromeno-oxazine backbone, resulting in broader receptor interactions and less utility in imaging .

Sensitivity to Endogenous Dopamine

  • [11C]-(+)-PHNO demonstrates superior sensitivity to synaptic dopamine fluctuations compared to antagonists like [11C]raclopride. For example, amphetamine-induced dopamine release reduces [11C]-(+)-PHNO binding by 15–20% in humans, whereas [11C]raclopride shows only 5–10% displacement .

Clinical Relevance

  • Schizophrenia and Psychosis: PHNO-PET reveals elevated D₃ receptor availability in first-episode psychosis patients, suggesting D₃ dysregulation as a biomarker .
  • Parkinson’s Disease: PHNO’s D₃ selectivity aids in distinguishing receptor changes in early-stage disease, unlike non-selective tracers .

Bitopic Ligands

  • Bitopic analogues of PD 128907, such as 9-methoxy-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazine derivatives, modify the primary pharmacophore to enhance multitarget receptor recognition. However, these exhibit reduced D₃ affinity compared to the parent compound .

Chromone-Based Derivatives

  • Compounds like 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide () share the chromone core but lack dopamine receptor activity, instead being studied for optical/electronic applications .

生物活性

4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol (CAS No. 300576-59-4) is a compound of interest due to its potential biological activities. This compound is part of a larger family of chromeno derivatives that have been studied for various pharmacological properties. The following sections detail the biological activity of this compound based on recent studies and findings.

Molecular Formula : C14H19NO3
Molecular Weight : 249.306 g/mol
Solubility : Soluble in ethanol (>10 mg/mL) and water (up to 10 mM)
Storage Conditions : Should be kept in a dark place under inert atmosphere at room temperature .

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromeno derivatives, including this compound. A molecular docking study indicated that this compound exhibits significant binding affinity to targets involved in cancer proliferation pathways. Specifically, it has shown anti-proliferative activity against breast cancer cell lines (MCF7), with elevated reactive oxygen species (ROS) generation observed during treatment .

Antioxidant Properties

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This activity suggests a potential role in protecting cells from oxidative damage, which is critical in various diseases including neurodegenerative disorders .

Neuroprotective Effects

Research indicates that derivatives of chromeno compounds may possess neuroprotective effects. In animal models of neurodegeneration, the administration of this compound resulted in improved cognitive function and reduced neuronal loss. These findings point towards its potential as a therapeutic agent for conditions such as Alzheimer's disease .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the anti-proliferative effects on MCF7 breast cancer cells.
    • Methodology : Cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM along with increased ROS levels.
    • : The compound exhibits promising anticancer properties and warrants further investigation into its mechanisms of action .
  • Neuroprotective Study :
    • Objective : To assess the neuroprotective effects in a rat model of Alzheimer's disease.
    • Methodology : Rats were administered the compound daily for four weeks.
    • Results : Behavioral tests showed improved memory and learning capabilities compared to control groups; histological analysis indicated reduced neuronal apoptosis.
    • : Suggests that this compound could be beneficial in treating neurodegenerative diseases .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AnticancerAnti-proliferative effects on MCF7 cells
AntioxidantEffective free radical scavenger
NeuroprotectiveImproved cognitive function in animal models

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing 4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol, and how can yield be optimized?

  • Methodological Answer : Synthesis typically involves a multi-step process starting with the chromeno-oxazine core formation, followed by functionalization with propyl and hydroxyl groups. Key steps include regioselective ring closure and stereochemical control during propyl group introduction. Yield optimization may involve:

  • Flow Chemistry : Continuous flow reactors to enhance reaction uniformity and reduce side products .
  • Catalytic Systems : Screening transition-metal catalysts (e.g., Pd or Ru) for selective C–O or C–N bond formation.
  • Purification : Automated chromatography or crystallization protocols to isolate high-purity fractions .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H/13^13C NMR to confirm stereochemistry and functional group integration (e.g., distinguishing between axial/equatorial protons in the oxazine ring) .
  • HPLC-MS : Reverse-phase HPLC coupled with high-resolution mass spectrometry to assess purity (>98%) and detect trace impurities .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly for resolving chiral centers .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate long-term degradation. Monitor via HPLC for decomposition products .
  • pH-Dependent Studies : Evaluate solubility and stability in buffers (pH 1–10) to identify optimal storage conditions .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in novel chemical or biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to identify binding hotspots and guide functionalization .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with observed bioactivity to prioritize derivatives .

Q. How can conflicting data on the compound’s biological activity (e.g., inconsistent IC50 values) be resolved?

  • Methodological Answer :

  • Standardized Assay Protocols : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
  • Meta-Analysis : Apply statistical frameworks (e.g., Bayesian hierarchical models) to reconcile variability across studies, accounting for batch effects or assay sensitivity .
  • Orthogonal Validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. cell-based assays) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?

  • Methodological Answer :

  • Factorial Design : Vary substituents (e.g., alkyl chain length, electron-withdrawing groups) systematically to isolate contributions to bioactivity .
  • High-Throughput Screening (HTS) : Use automated platforms to synthesize and test 100+ analogs, focusing on critical positions (e.g., C9 hydroxyl or C4 propyl groups) .
  • Fragment-Based Approaches : Deconstruct the core scaffold to identify minimal pharmacophores .

Key Considerations for Experimental Design

  • Theoretical Frameworks : Align hypotheses with established chemical principles (e.g., Baldwin’s rules for ring closure) to guide synthetic routes .
  • Data Integrity : Use encrypted LIMS (Laboratory Information Management Systems) to ensure traceability and reproducibility .
  • Ethical Compliance : Adhere to safety protocols (e.g., fume hood use for volatile intermediates) and document risk assessments .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。